Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate
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Overview
Description
The compound “Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate” is a complex organic molecule that contains several functional groups and rings. It has a pyridinyl group, an oxadiazolyl group, a phenyl group, and a carbamate group. These groups are common in many pharmaceuticals and agrochemicals, suggesting that this compound might have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridinyl and oxadiazolyl rings, followed by the introduction of the phenyl and carbamate groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridinyl, oxadiazolyl, phenyl, and carbamate groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyridinyl and oxadiazolyl groups might be involved in reactions with nucleophiles or electrophiles, while the carbamate group could undergo hydrolysis or other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. The presence of the polar carbamate group might increase its solubility in polar solvents, while the aromatic rings might contribute to its stability .Scientific Research Applications
Heterocyclic Synthesis : Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds are significant in the field of heterocyclic chemistry, contributing to the development of novel molecules with potential applications in various domains (Mohareb et al., 2004).
Antibacterial Activity : Research involving the treatment of ethyl pyridine-4-carboxylate with various reagents led to the synthesis of 2-(substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles. These compounds have been tested for their antibacterial activity, demonstrating the potential medical applications of such derivatives (Singh & Kumar, 2015).
Phosphine-Catalyzed Annulation : A study on ethyl 2-methyl-2,3-butadienoate demonstrates its use in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process highlights the importance of such compounds in organic synthesis and catalysis (Zhu et al., 2003).
Colorimetric Chemosensor : A new colorimetric chemosensor based on ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate was synthesized. This compound, with its hybrid hydrazo/azo dye system, demonstrates applications in detecting metal cations like Co2+, Zn2+, and Cu2+ (Aysha et al., 2021).
Synthesis and Enzymatic Activity : Compounds like ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate have been synthesized and tested for their effect on increasing the reactivity of enzymes like cellobiase, demonstrating potential applications in biochemistry and enzymology (Abd & Awas, 2008).
Anticancer Agents : Novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates were synthesized and evaluated for their inhibitory activity against topoisomerase IIα and in vitro cytotoxicity against cancer cell lines. This research highlights the compound's potential application in developing new anticancer agents (Alam et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-2-23-17(22)19-14-6-4-3-5-13(14)11-15-20-16(21-24-15)12-7-9-18-10-8-12/h3-10H,2,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTXTPQGZVLMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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